N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-20-15-4-2-3-12(9-15)7-8-19-11-13-10-14(17)5-6-16(13)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALDKSGILWLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl chloride and 3-methoxyphenylacetic acid.
Formation of Intermediate: The 2,5-difluorobenzyl chloride is reacted with a suitable amine to form the intermediate benzylamine.
Coupling Reaction: The intermediate is then coupled with 3-methoxyphenylacetic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different substituents on the benzyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural homology with the target molecule, differing primarily in substituent groups on the benzyl ring or phenethyl backbone:
Pharmacological and Functional Differences
Receptor Affinity and Functional Activity
- NBOMe Derivatives (e.g., 25C-NBOMe, 25I-NBOMe) : These compounds exhibit high 5-HT2A receptor binding affinity (Ki < 1 nM) but paradoxically weaker functional efficacy in calcium mobilization assays compared to their 2C counterparts (e.g., 2C-C, 2C-I) .
- Fluorinated Analogs : The introduction of fluorine (as in the target compound and 25I-NBF) may alter receptor interaction dynamics. For example, 25I-NBF’s 4-iodo-2,5-dimethoxyphenyl group enhances receptor binding potency, while the 2-fluorobenzyl group may reduce first-pass metabolism .
- Methoxy vs. Fluoro Substituents : Methoxy groups (e.g., in ) generally increase 5-HT2A affinity, whereas fluorine atoms (as in the target compound) prioritize metabolic stability over receptor binding .
Behavioral and Metabolic Profiles
- In Vivo Effects: NBOMe compounds (e.g., 25C-NBOMe) induce 5-HT2A-mediated behaviors (e.g., wet dog shakes, back muscle contractions) at lower doses (0.01–0.3 mg/kg) compared to non-N-benzylated 2C analogs (0.1–3.0 mg/kg) .
- Metabolism : Fluorine substituents (as in the target compound) are likely to slow hepatic degradation, extending half-life compared to methoxy-substituted analogs .
Research Implications and Gaps
- Target Compound : The dual fluorine substitution on the benzyl ring may offer a unique balance between receptor affinity and metabolic stability, warranting further in vitro binding assays (e.g., 5-HT2A/2C) and behavioral studies.
- Structural Trends : Halogenation (e.g., iodine in 25I-NBF) correlates with increased potency, while methoxy groups enhance receptor affinity but may reduce selectivity .
Biological Activity
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18F2N
- Molecular Weight : 275.32 g/mol
This compound acts primarily as a selective serotonin receptor agonist. Its activity is largely attributed to its interaction with the 5-HT_2A receptor, which is implicated in various neuropsychopharmacological effects.
Key Findings from Research Studies
- In Vitro Bioassays :
- Comparative Efficacy :
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
- Case Study on Neuropharmacology :
- Anti-fibrotic Activity :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination between 2-(3-methoxyphenyl)ethanamine and 2,5-difluorobenzaldehyde, using sodium cyanoborohydride or other reducing agents in methanol or ethanol under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires strict control of stoichiometry, pH (~6-7), and temperature (25–40°C). Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS is recommended .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Use a combination of:
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy at C3 of the phenyl ring, difluorobenzyl group).
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion at m/z 318.1402 for C₁₆H₁₆F₂NO₂).
- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~2850 cm⁻¹ (O-CH₃).
Cross-referencing with spectral libraries of structurally similar compounds (e.g., NBOMe derivatives) ensures accuracy .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its pharmacological activity, particularly at serotonin receptors?
- Methodology :
- Radioligand binding assays : Use -LSD or -8-OH-DPAT to assess affinity for 5-HT₂A/2C receptors in transfected HEK293 cells. Compare displacement curves with known agonists (e.g., DOI, 25I-NBOMe).
- Functional assays : Measure intracellular calcium flux (Fluo-4 dye) or ERK phosphorylation to determine efficacy as a partial/full agonist. Include positive controls (e.g., 5-HT) and negative controls (e.g., ketanserin for 5-HT₂A antagonism). Structural analogs like 2C-T-2 and 25I-NBOMe provide reference activity profiles .
Q. How do metabolic pathways differ between in vitro (hepatocyte models) and in vivo (rodent) systems?
- Methodology :
- In vitro : Incubate with human/rat liver microsomes + NADPH, then analyze metabolites via LC-MS/MS. Major Phase I pathways likely include O-demethylation (3-methoxy group) and N-debenzylation.
- In vivo : Administer to rodents, collect plasma/urine, and compare metabolite profiles. Use stable isotope labeling (e.g., -methoxy) to track biotransformation. Cross-species differences in CYP450 isoforms (e.g., CYP2D6 vs. CYP3A4) may alter metabolic rates .
Q. How should contradictory data on receptor binding affinity be resolved?
- Methodology :
- Orthogonal validation : Pair radioligand binding (e.g., -ketanserin) with functional assays (e.g., β-arrestin recruitment) to confirm target engagement.
- Control standardization : Ensure consistent cell lines (e.g., CHO vs. HEK293), membrane preparation protocols, and buffer conditions (pH, ions).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability. Reference structural analogs (e.g., 2C-H, 25B-NBOMe) for benchmarking .
Safety and Experimental Design
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatility.
- Waste disposal : Segregate halogenated waste (difluorobenzyl group) and incinerate via EPA-compliant protocols.
- Emergency measures : Immediate eye/skin irrigation (15 min) and medical consultation for exposure, as per SDS guidelines for structurally related amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
